Nitroxinil

Descripción general

Descripción

Es particularmente efectivo contra las duelas hepáticas como la Fasciola hepatica y ciertos gusanos redondos gastrointestinales . Nitroxynil fue desarrollado a mediados de la década de 1960 por May & Baker y desde entonces se ha comercializado bajo varios nombres comerciales, incluidos Fluconix, Dovenix y Trodax .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Nitroxynil se sintetiza mediante un proceso de varios pasos que involucra la yodación y nitración de la hidroxi-benzonitrilo. Los pasos clave incluyen:

Yodación: La hidroxi-benzonitrilo se trata con yodo y un agente oxidante adecuado para introducir el átomo de yodo en la posición meta.

Métodos de Producción Industrial: La producción industrial de nitroxynil normalmente implica las mismas rutas sintéticas pero a una escala mayor, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El producto final se formula a menudo como una sal de etilglucamina soluble en agua para facilitar su administración en aplicaciones veterinarias .

Análisis De Reacciones Químicas

Electrochemical Oxidation

Nitroxynil undergoes irreversible oxidation at carbon-based electrodes, a property leveraged for its voltammetric detection in biological and food samples. Key findings from square wave voltammetry (SWV) studies include:

The oxidation mechanism involves a single electron transfer, as determined by Laviron’s theory, with an electron transfer coefficient (α) of 0.5 and approximately 1 electron (n = 1.04) participating in the process .

pH-Dependent Reactivity

Nitroxynil’s electrochemical behavior is strongly influenced by pH, with optimal oxidation signals observed under acidic conditions:

| pH | Peak Potential (V) | Peak Current (µA) |

|---|---|---|

| 2.5 | +1.25 | 25.1 |

| 3.0 | +1.20 | 28.5 |

| 6.0 | +1.00 | 12.3 |

| 9.0 | +0.90 | 18.7 |

The linear relationship between peak potential (Ep) and pH follows the equation:

This indicates proton involvement in the oxidation process, likely through deprotonation of the phenolic hydroxyl group prior to electron transfer .

Electron Transfer Kinetics

Scan rate studies (20–300 mV/s) revealed diffusion-controlled oxidation kinetics, as evidenced by:

-

Linear correlation between peak current (Ip) and the square root of scan rate ():

-

A slope of 0.113 in the Ep vs. plot, confirming irreversible electron transfer .

Structural Reactivity Insights

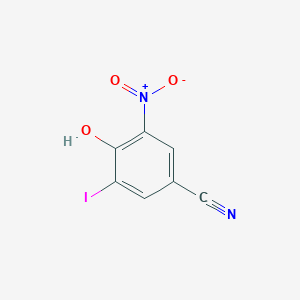

The molecular structure of nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) suggests additional reactivity at:

Aplicaciones Científicas De Investigación

Veterinary Applications

1. Treatment of Liver Fluke Infections

Nitroxinil is notably effective against Fasciola hepatica, a significant pathogen in sheep and cattle. A study comparing this compound with triclabendazole (TCBZ) found that this compound had a higher efficacy against TCBZ-resistant strains, achieving a reduction in egg counts between 81.3% and 86% within one month post-treatment . This highlights its potential as an alternative treatment option when resistance to conventional therapies occurs.

2. Synergistic Effects with Other Drugs

Research indicates that this compound can be combined with other flukicides, such as clorsulon, to enhance efficacy against immature fluke stages. This combination significantly reduces the parasite burden, demonstrating a reduction of 95% for 2-week-old Fasciola hepatica and 99% for 4-week-old flukes .

3. Residue Persistence in Milk

Studies have investigated the persistence of this compound residues in milk from treated animals. Maximum concentrations were found to persist for up to 58 days, raising concerns about food safety and regulatory compliance in dairy products . Understanding residue levels is crucial for establishing maximum residue limits (MRLs) to ensure consumer safety.

Case Studies

Case Study 1: Efficacy Against TCBZ-Resistant Strains

In a field trial involving sheep naturally infected with Fasciola hepatica, this compound demonstrated superior efficacy compared to TCBZ. The study involved measuring faecal egg counts and assessing haematological parameters post-treatment, confirming this compound's effectiveness even in resistant cases .

Case Study 2: this compound Poisoning in Goats

An outbreak of poisoning due to this compound administration was reported in goats, highlighting the compound's potential toxicity at high doses. Clinical signs included anorexia and liver damage, with necropsy revealing centrilobular necrosis and kidney tubular degeneration . This case underscores the importance of adhering to recommended dosages to prevent adverse effects.

Table 1: Efficacy of this compound vs. Triclabendazole

| Treatment | Efficacy (%) | Egg Count Reduction (%) | Notes |

|---|---|---|---|

| This compound | 81.3 - 86 | High | Effective against TCBZ-resistant strains |

| Triclabendazole | 59.4 - 73.8 | Moderate | Resistance observed |

Table 2: Residue Levels of this compound in Milk

| Sample Type | Maximum Concentration (μg/kg) | Persistence Duration (Days) |

|---|---|---|

| Cow Milk | 688 - 1358 | Up to 58 |

| Sheep Milk | Not specified | Not specified |

Mecanismo De Acción

Nitroxynil ejerce sus efectos antihelmínticos al desacoplar la fosforilación oxidativa en las mitocondrias de los gusanos parásitos . Esta interrupción de la producción de ATP conduce a una motilidad deteriorada y a la muerte final de los parásitos . El compuesto se dirige específicamente a las vías del metabolismo energético en los parásitos, lo que lo hace altamente efectivo contra las duelas hepáticas y ciertos gusanos redondos .

Comparación Con Compuestos Similares

Nitroxynil a menudo se compara con otros fenoles y nitrilos halogenados, como ioxynil y bromoxynil . Estos compuestos comparten estructuras similares pero difieren en sus sustituyentes halógenos:

Ioxynil: Contiene dos átomos de yodo en las posiciones 3 y 5.

Bromoxynil: Contiene dos átomos de bromo en las posiciones 3 y 5.

Singularidad de Nitroxynil:

Sustitución de Halógenos: Nitroxynil tiene un solo átomo de yodo y un grupo nitro, lo que le confiere propiedades químicas y biológicas únicas.

Actividad Antihelmíntica: Nitroxynil es particularmente efectivo contra las duelas hepáticas, mientras que ioxynil y bromoxynil se utilizan principalmente como herbicidas.

En conclusión, nitroxynil es un compuesto antihelmíntico versátil y efectivo con una amplia gama de aplicaciones en medicina veterinaria e investigación científica. Su estructura química única y su mecanismo de acción lo convierten en una herramienta valiosa en la lucha contra las infecciones parasitarias en el ganado.

Actividad Biológica

Nitroxinil (NTX) is a veterinary drug primarily used as an anthelmintic and anti-parasitic agent, particularly effective against liver flukes (Fasciola hepatica) and certain nematodes. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against resistant strains, toxicity, and analytical methods for detection.

This compound functions by disrupting oxidative phosphorylation in parasites, leading to energy depletion and subsequent death. It is particularly effective against adult and immature stages of liver flukes, which are significant parasites in livestock. The compound's mechanism involves uncoupling oxidative phosphorylation, which inhibits ATP synthesis in the parasites .

Comparative Studies

Research has demonstrated that this compound retains efficacy against Fasciola hepatica strains that show resistance to other anthelmintics like triclabendazole (TCBZ). In a study involving naturally infected sheep, this compound showed an efficacy rate ranging from 81.3% to 86% , significantly higher than TCBZ's efficacy of 59.4% to 73.8% during the same period . This highlights this compound's potential as a viable alternative in managing resistant parasite populations.

| Anthelmintic | Efficacy (%) | Target Parasite |

|---|---|---|

| This compound | 81.3 - 86 | Fasciola hepatica |

| Triclabendazole | 59.4 - 73.8 | Fasciola hepatica (resistant strain) |

Case Studies of Poisoning

Despite its therapeutic benefits, this compound can be toxic at high doses. A notable case involved an outbreak of poisoning in goats following administration of this compound at a concentration of 34%. Clinical signs included anorexia, weakness, and staggering, leading to significant mortality within 48 hours post-administration . Necropsy findings revealed acute liver injury characterized by centrilobular necrosis and renal tubular nephrosis.

- Clinical Signs : Anorexia, vocalization, abdominal distension

- Mortality Rate : 17 out of 120 goats affected

- Histopathological Findings :

- Liver: Centrilobular necrosis and hemorrhage

- Kidneys: Tubular nephrosis

These findings underscore the importance of adhering to recommended dosages to prevent toxicity.

Analytical Methods for Detection

A recent study developed a sensitive voltammetric method for detecting this compound residues in food products. The method utilized square wave voltammetry (SWV) at a carbon paste electrode, achieving detection limits as low as . This technique is crucial for monitoring drug residues in meat and dairy products to ensure food safety .

Summary of Analytical Findings

| Parameter | Value |

|---|---|

| Detection Limit | |

| Quantitation Limit | |

| Sample Types | Bovine meat, kidney, milk |

Propiedades

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGVABHDAQAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075117 | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-89-0 | |

| Record name | Nitroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxinil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.